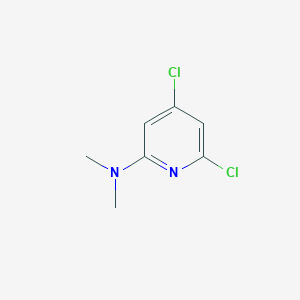

4,6-Dichloro-N,N-dimethylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-11(2)7-4-5(8)3-6(9)10-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPGWKZDLXKYCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro N,n Dimethylpyridin 2 Amine

Established Synthetic Routes and Strategies

The established synthetic pathways to 4,6-dichloro-N,N-dimethylpyridin-2-amine typically involve the preparation of a suitable dichlorinated pyridine (B92270) precursor followed by the introduction of the dimethylamino functionality.

Precursor Selection and Preparation

A common and logical precursor for the synthesis of this compound is 2-amino-4,6-dichloropyridine. The synthesis of this intermediate often starts from a dihydroxy-substituted pyrimidine or pyridine derivative, which undergoes chlorination.

For instance, 2-amino-4,6-dihydroxypyrimidine can be converted to 2-amino-4,6-dichloropyrimidine through a reaction with phosphorus oxychloride (POCl₃) google.comgoogle.com. This process is often carried out in the presence of an acid-removing agent, such as an amine base like N,N-dimethylaniline or triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction google.comgoogle.com. The reaction temperature is typically maintained between 20°C and 80°C google.com. The use of an excess of phosphorus oxychloride is common, and the reaction can be performed with or without an additional solvent google.com.

Another key precursor is 2,4,6-trichloropyridine. This can be synthesized from 2,6-dichloropyridine (B45657), which is activated to facilitate further chlorination googleapis.com.

The table below summarizes typical conditions for the preparation of a key precursor, 2-amino-4,6-dichloropyrimidine.

| Starting Material | Reagents | Base | Temperature | Yield | Reference |

| 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | N,N-dimethylaniline | 55-68°C | 86% | google.com |

| 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride | Triethylamine | 20-80°C | High | google.com |

| Sodium 2-amino-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Ethylene dichloride | Triethylamine | 82-84°C | 73.4% | googleapis.com |

Halogenation Techniques for Pyridine Rings

The introduction of chlorine atoms at the 4- and 6-positions of the pyridine ring is a crucial step. This is typically achieved through a dehydroxylative chlorination reaction. Starting from a dihydroxypyridine derivative, such as 2-amino-4,6-dihydroxypyrimidine, reagents like phosphorus oxychloride (POCl₃) are employed to replace the hydroxyl groups with chlorine atoms google.comgoogle.commdpi.comnih.gov.

The Vilsmeier-Haack reagent is another effective system for the conversion of dihydroxypyrimidine analogs to their corresponding dichlorinated forms in high yields nih.gov. The reaction mechanism involves the activation of the hydroxyl groups, making them good leaving groups for nucleophilic substitution by chloride ions.

Introduction of the N,N-dimethylamino Moiety (e.g., via Nucleophilic Amination)

There are two primary established strategies for the introduction of the N,N-dimethylamino group to form the final product:

Direct Nucleophilic Aromatic Substitution (SNAr) on a Trichloropyridine Precursor: 2,4,6-trichloropyridine can serve as a substrate for nucleophilic aromatic substitution with dimethylamine. The reactivity of the chloro substituents on the pyridine ring is position-dependent. Generally, the 4-position is the most susceptible to nucleophilic attack, followed by the 2- and 6-positions. By controlling the reaction conditions, such as temperature and stoichiometry of the amine, it is possible to achieve selective substitution. Reaction of 2,4,6-trichloropyridine with dimethylamine would be expected to yield a mixture of isomers, with the 4-substituted product potentially being the major one. However, specific conditions can be optimized to favor the formation of the 2-substituted product.

N,N-dimethylation of a Primary Amino Group: An alternative and potentially more regioselective route involves the N,N-dimethylation of 2-amino-4,6-dichloropyridine. This can be achieved using various methylating agents. A common method is the Eschweiler-Clarke reaction, which utilizes formaldehyde and formic acid to introduce two methyl groups onto a primary amine. More contemporary methods might employ other methylating agents in the presence of a suitable base. For example, formaldehyde in the presence of a reducing agent can be used for the N-dimethylation of primary amines nih.gov.

The following table outlines a plausible synthetic route via N,N-dimethylation.

| Precursor | Reagents | Reaction Type | Product |

| 2-amino-4,6-dichloropyridine | Formaldehyde, Formic Acid | Eschweiler-Clarke Reaction | This compound |

| 2-amino-4,6-dichloropyridine | Methylating agent (e.g., methyl iodide), Base | N-alkylation | This compound |

Exploration of Alternative and Emerging Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These include the use of transition-metal catalysts and the application of green chemistry principles.

Transition-Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, offers a powerful alternative for the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent example of such a reaction, which can be used to couple amines with aryl halides.

In the context of synthesizing this compound, a palladium catalyst could be employed to couple dimethylamine with a suitable dichlorinated pyridine precursor that has a leaving group at the 2-position, such as 2-bromo-4,6-dichloropyridine or 2-iodo-4,6-dichloropyridine. This approach can offer high selectivity and functional group tolerance under mild reaction conditions researchgate.netnih.gov. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity.

The table below illustrates a representative transition-metal-catalyzed approach.

| Substrate | Amine | Catalyst System (Example) | Reaction Type | Product |

| 2-Bromo-4,6-dichloropyridine | Dimethylamine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Buchwald-Hartwig Amination | This compound |

Green Chemistry Principles in the Synthesis of Halogenated Pyridines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of halogenated pyridines like this compound, several green approaches can be considered:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents is an active area of research. For instance, nucleophilic aromatic substitution reactions on some heteroaryl chlorides can be performed in water, which is an environmentally benign solvent nih.gov.

Catalyst-Free Reactions: Whenever possible, avoiding the use of metal catalysts is desirable to reduce cost and toxicity. Some SNAr reactions can proceed without a catalyst under specific conditions, such as elevated temperatures or the use of microwave irradiation, which can also reduce reaction times nih.gov.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods epo.org.

Development of Greener Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a greener alternative to homogeneous catalysts. Recent research has focused on developing novel nano-catalysts for efficient and renewable N-methylation of amines researchgate.net.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful control of various reaction parameters. The electron-deficient nature of the pyridine ring, further activated by the presence of multiple chlorine atoms, facilitates nucleophilic attack by dimethylamine. However, achieving selective monosubstitution at the 2-position and avoiding side reactions requires a nuanced understanding of the interplay between solvent, temperature, and pressure.

Reactivity and Reaction Mechanisms of 4,6 Dichloro N,n Dimethylpyridin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like chlorine atoms. The presence of the dimethylamino group further modulates this reactivity.

Regioselective Substitution of Chlorine Atoms on the Pyridine Ring

In 4,6-Dichloro-N,N-dimethylpyridin-2-amine, the two chlorine atoms at the 4- and 6-positions are potential sites for nucleophilic attack. The regioselectivity of SNAr reactions is dictated by the electronic effects of the substituents on the pyridine ring. The N,N-dimethylamino group at the 2-position is a strong electron-donating group, which increases the electron density of the ring, particularly at the ortho (3- and 5-) and para (6-) positions through resonance.

However, in the context of SNAr, the attack of a nucleophile is favored at positions where the electron density is lowest and where the intermediate anionic species (Meisenheimer complex) is best stabilized. The nitrogen atom of the pyridine ring and the chlorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack.

In analogous systems like 2,4-dichloropyrimidines, it has been observed that substitution typically occurs at the C-4 position. wuxiapptec.com The presence of an electron-donating group at the C-6 position can, however, direct substitution to the C-2 position. wuxiapptec.com In the case of this compound, the powerful electron-donating N,N-dimethylamino group at the 2-position is expected to significantly influence the regioselectivity. It is anticipated that nucleophilic attack will preferentially occur at the 4-position (para to the dimethylamino group), as this allows for the stabilization of the negative charge in the intermediate through resonance involving the dimethylamino group. Substitution at the 6-position (ortho to the dimethylamino group) is also possible but may be less favored due to steric hindrance from the adjacent dimethylamino group.

Studies on related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that SNAr amination reactions can proceed, with the reactivity being influenced by the substituents and reaction conditions. mdpi.comresearchgate.net

Mechanistic Investigations of SNAr Processes (e.g., Meisenheimer Complex Formation)

The generally accepted mechanism for SNAr reactions on activated aromatic systems like dichloropyridines is a two-step addition-elimination process. This mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Influence of the Dimethylamino Group on Ring Activation and Reactivity

The activating effect of a dimethylamino group is well-documented in other pyridine derivatives, such as 4-dimethylaminopyridine (B28879) (DMAP), which is a highly effective nucleophilic catalyst. uzh.chnih.gov The high basicity and nucleophilicity of the DMAP nitrogen are attributed to resonance stabilization from the dimethylamino group. uzh.ch A similar electronic effect is expected to be operative in this compound, making the chlorine at the 4-position more susceptible to substitution compared to a non-amino-substituted dichloropyridine. The conformation of the dimethylamino group relative to the pyridine ring can also influence its electronic effects. rsc.org

Electrophilic Aromatic Substitution Reactions of the Pyridine Core

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. The presence of two additional electron-withdrawing chlorine atoms in this compound further deactivates the ring.

Chemical Transformations Involving the N,N-dimethylamino Group

The exocyclic N,N-dimethylamino group is also a site of reactivity.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and basic. It can, therefore, undergo N-alkylation with alkyl halides to form a quaternary ammonium (B1175870) salt. This reaction would introduce a positive charge on the exocyclic nitrogen.

Similarly, the dimethylamino group can be acylated by reaction with acylating agents such as acyl chlorides or anhydrides. N-acylation would lead to the formation of an amide. The reactivity of the dimethylamino group in these reactions would be influenced by the electronic properties of the dichloropyridine ring. The electron-withdrawing nature of the ring may slightly reduce the nucleophilicity of the amino group compared to a simple dialkylaniline. However, these transformations are generally feasible for tertiary amines. For example, 4-(dimethylamino)pyridine (DMAP) is known to be an excellent catalyst for acylation reactions, proceeding through the formation of a highly reactive N-acylpyridinium intermediate. uzh.chnih.gov While not a direct reaction on the dimethylamino group itself in the case of catalysis, it demonstrates the group's ability to interact with acylating agents.

Oxidation and Reduction Pathways of the Amine Functionality

While specific studies on the oxidation and reduction of this compound are not extensively documented, the reactivity can be inferred from analogous N,N-dimethylaminopyridine (DMAP) derivatives.

Oxidation: The N,N-dimethylamino group significantly increases the electron density of the pyridine ring, making it susceptible to oxidation. However, the dimethylamino group itself is generally stable to oxidation under mild conditions. The most likely site of oxidation is the pyridine ring nitrogen, which can form an N-oxide. For example, 4-(Dimethylamino)pyridine N-oxide is a known compound that can be used as a catalyst in its own right, particularly in macrolactamization reactions. acs.org In some contexts, N,N-dimethylaminopyridine derivatives can act as catalysts for aerobic oxidation reactions, proceeding through the formation of a pyridinium (B92312) salt intermediate rather than direct oxidation of the amine functionality itself. mdpi.comnih.govresearchgate.net A proposed mechanism for DMAP-catalyzed aerobic oxidation involves the formation of pyridinium ylides which then react with molecular oxygen. acs.org

Reduction: The reduction of the pyridine ring is a more common transformation than the reduction of the N,N-dimethylamino group. The pyridine ring can be dearomatized to form dihydropyridine (B1217469) derivatives. Metal-free reduction of pyridines using reagents like amine boranes can selectively yield N-substituted 1,2- or 1,4-dihydropyridines under mild conditions. nih.gov The specific regioselectivity of the reduction would depend on the reaction conditions and the electronic influence of the substituents on the pyridine ring of the target molecule. Direct reduction of the N,N-dimethylamino group is not a typical reaction pathway under standard catalytic hydrogenation or chemical reduction conditions.

Metal-Mediated and Catalyzed Reactions

The two chlorine atoms on the pyridine ring at positions 4 and 6 are prime sites for metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity of the scaffold.

The chloro-substituents on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions. The differential reactivity of the two chlorine atoms could potentially allow for selective mono- or di-substitution by carefully controlling reaction conditions.

Suzuki-Miyaura Reaction: This reaction is widely used to form C-C bonds by coupling an organoboron reagent with an organic halide. For related dichloropyrimidine and dichloropyridine substrates, the Suzuki-Miyaura reaction proceeds effectively in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. google.com The reaction can be used to introduce aryl or heteroaryl groups at the chloro-positions. Studies on 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) show that arylation occurs successfully with various arylboronic acids using a Pd(0) catalyst, with electron-rich boronic acids giving good yields. rsc.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org This method is applicable for the alkynylation of the C-Cl bonds in this compound, providing a route to substituted alkynylpyridines. The reaction is generally carried out under mild, basic conditions. researchgate.net

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. Dichloro-bis(aminophosphine) complexes of palladium have been shown to be highly active and versatile catalysts for Heck reactions under relatively mild conditions (100 °C), demonstrating excellent functional group tolerance. acs.org This methodology could be applied to introduce alkenyl substituents at the 4- and 6-positions of the pyridine ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for C-N bond formation, coupling amines with aryl halides. rsc.org It represents a key strategy for substituting the chlorine atoms of the target molecule with various primary or secondary amines. The use of specific palladium precatalysts derived from ligands like RuPhos and BrettPhos has proven effective for the amination of challenging substrates such as unprotected 3-halo-2-aminopyridines. rsc.org The choice of base, such as lithium bis(trimethylsilyl)amide (LiHMDS), can be critical for the success of these transformations, especially with substrates bearing functional groups. rsc.org

Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Halogenated Heterocycles

| Reaction Type | Substrate Example | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | rsc.org |

| Buchwald-Hartwig | 3-bromo-2-aminopyridine | RuPhos/Pd precatalyst | LiHMDS | Toluene | High | rsc.org |

| Buchwald-Hartwig | 4-Amino-6-chloropyrimidine derivative | Pd(0)/DavePhos | - | - | 40-46 | nih.gov |

| SNAr Amination | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | None (Base-mediated) | Triethylamine (B128534) | Ethanol | Varies | mdpi.com |

While the C-Cl bonds are the most reactive sites for metal-catalyzed reactions, C-H activation offers an alternative pathway for functionalization. The pyridine ring has two C-H bonds at the C-3 and C-5 positions. Palladium-catalyzed C-H functionalization is a powerful tool in organic synthesis. rsc.org For related N-(alkyl)pyrimidin-2-amine cores, regioselective arylation and olefination at the C-5 position have been achieved via palladium catalysis. rsc.org Similarly, the 2-aminopyridine (B139424) moiety can act as a directing group to facilitate C-H functionalization. researchgate.net

For this compound, any C-H activation strategy would need to compete with the highly favorable oxidative addition at the C-Cl bonds. Therefore, such transformations would likely require carefully designed catalytic systems that can selectively activate C-H bonds in the presence of the more reactive C-Cl bonds.

Photochemical and Thermal Reactivity Studies

Photochemical Reactivity: Specific photochemical studies on this compound are scarce. However, the photochemical behavior of related compounds provides some insight. Dichlorinated aromatic compounds can undergo photochemical reactions, including redox processes. For instance, 2,6-dichlorophenolindophenol undergoes photoreduction in the presence of a photosensitizer and an electron donor. mdpi.comresearchgate.net Dihydropyridine derivatives can undergo catalyst-free photochemical reactions, such as thiolation and halogenation, by modulating the chromophore and light wavelength. rsc.org It is plausible that irradiation of this compound with UV or visible light could lead to reactions such as dechlorination or other rearrangements, depending on the conditions and the presence of photosensitizers or reactants.

Thermal Reactivity: Halogenated N-heterocycles are generally thermally stable. The thermal decomposition of the target molecule would likely require high temperatures. Studies on the pyrolysis of related compounds, such as iodobenzyl iodide, show that decomposition occurs at temperatures above 850 K, leading to radical formation and complex rearrangements. nih.gov The thermal decomposition of dichlorosilane (B8785471) is also a high-temperature process with a high activation energy. buffalo.edu Given the stability of the pyridine ring, thermal decomposition of this compound would likely initiate via cleavage of the C-Cl or C-N bonds at elevated temperatures.

Spectroscopic and Structural Elucidation of 4,6 Dichloro N,n Dimethylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their electronic environments. For 4,6-Dichloro-N,N-dimethylpyridin-2-amine, the aromatic region of the spectrum is expected to show two distinct signals for the two protons on the pyridine (B92270) ring. The dimethylamino group will exhibit a singlet in the aliphatic region.

Based on the analysis of related structures, such as 4-amino-2,6-dichloropyridine (B16260) researchgate.net, the predicted chemical shifts (δ) for the protons of this compound in a suitable deuterated solvent like CDCl₃ are presented in the table below. The protons on the pyridine ring are expected to appear as singlets due to the absence of adjacent protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.5 - 6.7 | Singlet |

| H-5 | 6.8 - 7.0 | Singlet |

| N(CH₃)₂ | 3.0 - 3.2 | Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are expected in the ¹³C NMR spectrum: four for the pyridine ring carbons and one for the methyl carbons of the dimethylamino group.

Drawing parallels from data on similar compounds like 4-amino-2,6-dichloropyridine researchgate.net, the anticipated chemical shifts for the carbon atoms are tabulated below. The carbons attached to chlorine (C-4 and C-6) and nitrogen (C-2) will have characteristic chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 158 - 162 |

| C-3 | 105 - 110 |

| C-4 | 148 - 152 |

| C-5 | 115 - 120 |

| C-6 | 145 - 150 |

| N(CH₃)₂ | 38 - 42 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment would show correlations between coupled protons. In the case of this compound, no cross-peaks are expected in the aromatic region as the ring protons are isolated.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals in the tables above. For instance, it would show a correlation between the singlet at ~3.1 ppm and the carbon signal at ~40 ppm, confirming the N(CH₃)₂ group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for confirming the substitution pattern. For example, the protons of the N(CH₃)₂ group would show correlations to C-2 and C-3. The H-3 proton would show correlations to C-2, C-4, and C-5, while the H-5 proton would show correlations to C-4 and C-6. These correlations would unambiguously confirm the structure of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by specific vibrational modes.

C-Cl Stretching : Strong absorptions are expected in the region of 800-600 cm⁻¹ corresponding to the C-Cl stretching vibrations.

C-N Stretching : The stretching vibration of the C-N bond of the dimethylamino group would likely appear in the 1360-1250 cm⁻¹ region.

Aromatic C-H Stretching : These vibrations are typically observed around 3100-3000 cm⁻¹.

Aromatic Ring Vibrations : The pyridine ring will have characteristic stretching and bending vibrations in the 1600-1400 cm⁻¹ region.

A combined analysis of IR and Raman spectra would provide complementary information to confirm the presence of these functional groups.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| C-N Stretch (Aromatic) | 1350 - 1250 | IR, Raman |

| C=C, C=N Stretch (Ring) | 1600 - 1400 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

Note: These are predicted values based on typical functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₈Cl₂N₂), the molecular ion peak ([M]⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1 would be observed, which is a definitive indicator of a dichloro-substituted compound.

Common fragmentation pathways for such pyridine derivatives would likely involve the loss of a methyl radical (•CH₃) from the dimethylamino group, followed by the elimination of chlorine atoms or other ring fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 190 | Molecular Ion |

| [M-CH₃]⁺ | 175 | Loss of a methyl radical |

| [M-Cl]⁺ | 155 | Loss of a chlorine atom |

Note: The m/z values are calculated based on the most abundant isotopes and the isotopic pattern for chlorine will be present for all chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For This compound , with a chemical formula of C₇H₈Cl₂N₂, the theoretical exact mass can be calculated. This calculated value would then be compared against the experimental value obtained from an HRMS instrument. A close match between the theoretical and experimental mass (typically within a few parts per million, ppm) would confirm the elemental composition.

As of the latest literature search, no experimental HRMS data for This compound has been published. However, the expected theoretical monoisotopic mass can be calculated and would be the basis for any future analysis.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Species | Theoretical Monoisotopic Mass (Da) |

|---|

This table represents theoretical data, as no experimental values are currently available in the reviewed literature.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides structural information through the analysis of fragmentation patterns. The molecule is ionized and then fragmented, and the masses of the resulting fragments are measured.

A detailed analysis of the fragmentation pattern for This compound would be expected to show characteristic losses. For instance, the loss of a methyl group (-CH₃), a chlorine atom (-Cl), or the entire dimethylamino group (-N(CH₃)₂) would produce specific fragment ions. These fragmentation pathways would help to confirm the connectivity of the atoms within the molecule.

Currently, there are no published studies detailing the mass spectrometric fragmentation pattern of This compound .

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

To perform this analysis, a suitable single crystal of This compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. This would provide unambiguous information about the molecule's geometry and the conformation of the dimethylamino group relative to the pyridine ring.

A search of crystallographic databases and the scientific literature did not yield any results for a single crystal X-ray diffraction study of This compound .

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

If a crystal structure were available, a detailed geometric analysis would be possible. This would involve the precise measurement of all bond lengths, bond angles, and torsional angles within the molecule. For example, the C-Cl, C-N, and C-C bond lengths within the pyridine ring, as well as the bond angles defining the ring's geometry, would be determined. The torsional angle between the plane of the pyridine ring and the dimethylamino group would be of particular interest, as it would describe the group's orientation.

Table 2: Expected Parameters from X-ray Crystallography for this compound

| Parameter Type | Examples |

|---|---|

| Bond Lengths (Å) | C-Cl, C-N(dimethyl), N-C(methyl), Pyridine ring C-C and C-N |

| Bond Angles (°) | Cl-C-C, C-N-C (in ring), C-N-C (amino group) |

This table is illustrative of the data that would be obtained from an X-ray crystallography experiment. No such experimental data is currently available for the title compound.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal structure would also reveal how molecules of This compound pack together in the solid state. The analysis would focus on identifying any significant intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···Cl), π-π stacking between pyridine rings, or C-H···Cl hydrogen bonds. These interactions govern the stability and physical properties of the crystalline material.

Without an experimental crystal structure, any discussion of the crystal packing and intermolecular forces for This compound remains speculative.

Theoretical and Computational Chemistry Studies of 4,6 Dichloro N,n Dimethylpyridin 2 Amine

Electronic Structure and Properties

The electronic structure of a molecule governs its physical and chemical behavior. Computational methods such as Density Functional Theory (DFT) are instrumental in elucidating these fundamental properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. Methods like B3LYP combined with extended basis sets (e.g., 6-31++G**) are commonly used for full geometry optimization. researchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles. For a related compound, 2-amino-4,6-dichloropyrimidine, DFT calculations have been performed to determine these parameters. researchgate.net The optimized geometry for 4,6-Dichloro-N,N-dimethylpyridin-2-amine would similarly reveal the planarity of the pyridine (B92270) ring and the orientation of the dimethylamino and chloro substituents.

Table 1: Representative Predicted Geometrical Parameters for a Dichlorinated Aminopyridine Ring System Note: This data is representative of the type obtained from DFT calculations for similar structures, such as 2-amino-4,6-dichloropyrimidine, and serves as an illustrative example.

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Length | C2-N(amine) | 1.35 Å |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C6-Cl | 1.74 Å |

| Bond Angle | Cl-C4-C5 | 119.5° |

| Bond Angle | Cl-C6-N1 | 120.0° |

| Dihedral Angle | C5-C4-C3-N(amine) | 180.0° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. semanticscholar.orgnih.gov From the energies of these frontier orbitals, various reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical potential (μ), hardness (η), and the electrophilicity index (ω). nih.gov

Table 2: Representative Calculated Reactivity Descriptors Note: This table illustrates typical quantum chemical descriptors derived from HOMO/LUMO energies.

| Descriptor | Formula | Typical Value (eV) |

| HOMO Energy | E(HOMO) | -6.5 eV |

| LUMO Energy | E(LUMO) | -1.2 eV |

| Energy Gap | ΔE = E(LUMO) - E(HOMO) | 5.3 eV |

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 eV |

The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution across a molecule's surface. It is generated by calculating the electrostatic potential at different points on the electron density surface. These maps are color-coded, typically with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For this compound, the EPS map would likely show negative potential around the pyridine nitrogen and the two chlorine atoms, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors. The regions near the hydrogen atoms would exhibit positive potential.

Conformational Landscape and Energetics

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. For this compound, the primary source of conformational flexibility is the rotation around the C2-N bond connecting the dimethylamino group to the pyridine ring.

Computational methods can be used to perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each step. This process generates a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. The relative energies of these conformers determine their population at a given temperature. Key factors influencing the conformational preference include steric hindrance between the methyl groups and the chlorine atom at the 6-position, as well as electronic effects like conjugation between the nitrogen lone pair and the pyridine π-system.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can then be compared with experimental results to validate molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and its parameters can be calculated with high accuracy.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT calculations. nih.gov These calculations provide theoretical chemical shifts that can be correlated with experimental spectra. A strong correlation confirms the proposed structure, while significant deviations can point to specific structural features, solvent effects, or dynamic processes like tautomeric equilibria that may not be fully captured by the gas-phase calculation model. nih.govresearchgate.net

Table 3: Illustrative Correlation of Predicted and Experimental NMR Chemical Shifts Note: This table provides a hypothetical example of how computational and experimental NMR data are compared. Actual values would require experimental measurement.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 | 160.5 | 159.8 |

| C3 | 98.2 | 97.5 |

| C4 | 155.1 | 154.6 |

| C5 | 105.7 | 105.1 |

| C6 | 152.3 | 151.9 |

| N-CH₃ | 40.1 | 39.8 |

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying all relevant species, including reactants, intermediates, transition states, and products, and calculating their relative energies.

For this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the chlorine atoms. researchgate.net Computational modeling can map out the energy profile for this reaction. By locating the transition state structure and calculating its energy, the activation energy (Ea) for the reaction can be determined, which is crucial for understanding the reaction rate. nih.gov Furthermore, these models can explain the chemoselectivity of the reaction, for instance, by calculating the activation energies for substitution at the C4 versus the C6 position. The pathway with the lower activation energy would be the favored one, thus predicting the major product of the reaction.

Studies of Intermolecular Interactions and Supramolecular Assembly of this compound

The supramolecular assembly of molecules is dictated by the nature and strength of their intermolecular interactions. In the case of this compound, the arrangement of molecules in the solid state is governed by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases, theoretical and computational studies, in conjunction with experimental data from structurally analogous compounds, provide significant insights into its likely supramolecular behavior.

Computational modeling suggests that the most significant interactions involved in the self-assembly of this compound are weak C—H···N and C—H···Cl hydrogen bonds. The dimethylamino group and the pyridine ring provide potential sites for these interactions. Specifically, the hydrogen atoms of the methyl groups can interact with the nitrogen atom of the pyridine ring of an adjacent molecule. Additionally, the aromatic C-H groups can form weak hydrogen bonds with the chlorine atoms or the pyridine nitrogen.

Halogen bonding is another critical interaction that can be anticipated. The chlorine atoms on the pyridine ring possess a region of positive electrostatic potential, known as a σ-hole, which can interact with nucleophilic atoms like the nitrogen of the pyridine ring or the amino group of a neighboring molecule. Studies on other chlorinated pyridine derivatives have demonstrated the importance of Cl···N halogen bonds in directing their crystal packing. For instance, research on dichlorine–pyridine N-oxide complexes has shown that dichlorine can act as a potent halogen bond donor to the N-oxide oxygen. cam.ac.uk

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, would be instrumental in delineating the relative contributions of these different forces. For a molecule like this compound, the Hirshfeld surface would likely reveal distinct regions corresponding to C—H···N, C—H···Cl, and Cl···N contacts, as well as broader, less specific van der Waals interactions.

The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π–π stacking—is expected to result in a complex and stable three-dimensional supramolecular architecture. The specific geometry and symmetry of this assembly would be dependent on the subtle balance of these interactions.

Interactive Data Table: Predicted Intermolecular Interactions

| Interaction Type | Potential Donor | Potential Acceptor | Estimated Importance |

|---|---|---|---|

| Hydrogen Bond | C-H (methyl) | N (pyridine) | Significant |

| Hydrogen Bond | C-H (ring) | Cl | Moderate |

| Halogen Bond | Cl | N (pyridine) | Significant |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Moderate |

Applications and Role in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

While specific documented syntheses using 4,6-Dichloro-N,N-dimethylpyridin-2-amine as a starting material are not extensively reported, its structure suggests a high potential as a versatile building block. The two chlorine atoms at the 4 and 6 positions of the pyridine (B92270) ring are susceptible to nucleophilic substitution and cross-coupling reactions. This dual reactivity allows for the sequential or simultaneous introduction of various functional groups.

The presence of the N,N-dimethylamino group at the 2-position influences the reactivity of the chloro substituents. This group can direct metallation or activate the ring for certain transformations. The chlorine at the 4-position is expected to be more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the 6-position due to electronic effects. This differential reactivity can be exploited for the regioselective synthesis of complex, polysubstituted pyridine derivatives.

For instance, similar dichlorinated heterocyclic compounds, such as 4,6-dichloropyrimidines, are readily functionalized through mono- or di-amination reactions to produce a variety of substituted products. nih.gov Palladium-catalyzed reactions have also been employed to create unsymmetrical 4,6-diaminopyrimidines from these precursors. nih.gov It can be inferred that this compound would undergo analogous transformations, serving as a key intermediate for molecules with potential biological activity.

Development as a Precursor for Novel Pyridine-Based Chemical Scaffolds

The development of novel chemical scaffolds is crucial for drug discovery and materials science. This compound is an ideal precursor for creating libraries of new pyridine-based structures. The sequential substitution of the two chlorine atoms with different nucleophiles can lead to a diverse range of dissymmetrically substituted pyridines.

Furthermore, the pyridine nitrogen and the exocyclic dimethylamino group can be involved in further chemical modifications, such as N-oxidation or quaternization, adding another layer of complexity and potential functionality to the resulting scaffolds. The synthesis of 4-amino-2,6-dichloropyridine (B16260) derivatives has been shown to be an efficient pathway to highly functionalized and energetic materials, highlighting the utility of the dichloropyridine framework. researchgate.net

Potential as a Ligand or Catalyst Component in Organic Transformations

Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring and the dimethylamino group in this compound can act as coordination sites for metal centers. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be tuned by the substituents on the pyridine ring.

While direct application of this specific compound as a ligand is not well-documented, the closely related 4-(Dimethylamino)pyridine (DMAP) is a widely used nucleophilic catalyst in a plethora of organic reactions, including esterifications and acylations. wikipedia.org The structural similarity suggests that this compound could be explored for similar catalytic applications, with the chloro-substituents potentially modulating its catalytic activity and selectivity.

Integration into Materials Science Research for Functional Materials (e.g., optical, electronic)

Pyridine-based compounds are integral to the design of functional organic materials with interesting optical and electronic properties. The electron-rich nature of the pyridine ring, combined with the potential for extended conjugation through substitution reactions, makes this compound a candidate for the synthesis of novel chromophores and fluorophores.

By replacing the chlorine atoms with aromatic or heteroaromatic moieties through cross-coupling reactions, it is possible to create extended π-conjugated systems. These systems are often the basis for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The inherent polarity and hydrogen bonding capabilities of the pyridine structure can also influence the self-assembly and solid-state packing of these materials, which in turn affects their bulk properties. Although research into the specific material applications of this compound is nascent, the foundational properties of its chemical structure indicate a promising avenue for future exploration in materials science.

Synthesis and Chemical Behavior of Analogues and Derivatives of 4,6 Dichloro N,n Dimethylpyridin 2 Amine

Systematic Exploration of Structural Modifications at Pyridine (B92270) Ring Positions

The pyridine ring of 4,6-dichloro-N,N-dimethylpyridin-2-amine offers specific sites for further functionalization, primarily at the C3 and C5 positions, which are not occupied by substituents. The reactivity of these positions is heavily influenced by the existing amino and chloro groups. The electron-donating nature of the 2-dimethylamino group and the electron-withdrawing nature of the 4- and 6-chloro atoms create a unique electronic environment.

Electrophilic substitution reactions, such as nitration, are challenging on such electron-deficient pyridine systems. However, by leveraging the activating effect of an amino group, these reactions can be facilitated. For instance, in the related compound 4-amino-2,6-dichloropyridine (B16260), nitration can be achieved. Treatment of 4-amino-2,6-dichloropyridine with potassium nitrate (B79036) in concentrated sulfuric acid allows for the introduction of nitro groups onto the pyridine ring. researchgate.net This reaction yields a mixture of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine, demonstrating that the vacant C3 and C5 positions are susceptible to electrophilic attack under forcing conditions. researchgate.net The amino group directs the incoming electrophiles to the ortho (C3 and C5) positions.

Conversely, the chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution (SNAr). The reaction is generally favored at positions 2, 4, and 6 in pyridines due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. quimicaorganica.org In the case of this compound, the chlorine at C4 is generally more reactive towards nucleophiles than the one at C6, influenced by the electronic push from the 2-amino group.

A summary of nitration reactions on a related dichloropyridine scaffold is presented below.

| Starting Material | Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| 4-Amino-2,6-dichloropyridine | KNO₃, H₂SO₄ | Room Temperature, 6h | 4-Amino-2,6-dichloro-3-nitropyridine | 43% | researchgate.net |

| 4-Amino-2,6-dichloropyridine | KNO₃, H₂SO₄ | Room Temperature, 6h | 4-Amino-2,6-dichloro-3,5-dinitropyridine | 17% | researchgate.net |

| 4-Amino-2,6-dichloropyridine | KNO₃, H₂SO₄ | 50°C, 7h | 4-Amino-2,6-dichloro-3,5-dinitropyridine | 60% (from an independent synthesis) | researchgate.net |

Investigation of Variations in the N-substituent (e.g., diethylamino, pyrrolidino)

The nature of the N-substituent at the C2 position significantly impacts the electronic properties and steric environment of the pyridine ring, thereby influencing its reactivity. Replacing the N,N-dimethylamino group with other alkylamino groups, such as N,N-diethylamino or a cyclic pyrrolidino group, can modulate these characteristics.

Increasing the steric bulk of the N-substituent, for example, from dimethylamino to diethylamino, can hinder the approach of reactants to the adjacent C3 position and even influence the reactivity at the more distant C6 position. This steric hindrance can affect both the rate and regioselectivity of substitution reactions.

In related heterocyclic systems like pyrimidines, the synthesis of N,N-diethylamino analogues has been documented. For example, (4,6-dichloro-pyrimidin-2-yl)-diethylamine can be synthesized from 2,4,6-trichloropyrimidine (B138864) by reacting it with triethylamine (B128534) in ethanol. chemicalbook.com While pyrimidines have two ring nitrogens, the principles of nucleophilic substitution are analogous. The reaction of 4,6-dichloropyrimidine (B16783) with various amines, including those with significant steric bulk like adamantane-containing amines, has been shown to proceed via nucleophilic substitution, yielding monoaminated products. nih.gov The yield of these reactions is often dependent on the steric hindrance of the incoming amine. nih.gov For instance, the reaction of 4,6-dichloropyrimidine with a sterically unhindered amine gave a near-quantitative yield, whereas more hindered amines resulted in lower yields of 60-77%. nih.gov This suggests that similar trends would be observed for variations of the N-substituent on the 4,6-dichloropyridin-2-amine core.

| Heterocycle | Amine Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Adamantylalkylamine (unhindered) | K₂CO₃, DMF, 140°C | Monoaminated Product 5a | ~100% | nih.gov |

| 4,6-Dichloropyrimidine | Adamantylalkylamine (closer adamantane) | K₂CO₃, DMF, 140°C | Monoaminated Product 5c/5g | 76-77% | nih.gov |

| 4,6-Dichloropyrimidine | Adamantylalkylamine (hindered) | K₂CO₃, DMF, 140°C | Monoaminated Product 5b/5f | 60-65% | nih.gov |

Comparative Studies of Different Halogen Substitution Patterns (e.g., 2,4-dichloro, 2,6-dichloro)

The reactivity of dichlorinated aminopyridines is critically dependent on the positions of the halogen atoms. Comparing this compound with its isomers, such as 2,4-dichloro- or 2,6-dichloro-N,N-dimethylpyridin-4-amine, provides insight into the regioselectivity of nucleophilic substitution reactions.

2,4-Dichloropyridine Derivatives : In 2,4-dichloropyridines, the chlorine at C2 is generally more susceptible to nucleophilic attack than the chlorine at C4. nih.gov This is because the position adjacent to the ring nitrogen (C2) provides better stabilization for the negatively charged intermediate formed during an SNAr reaction. However, unconventional selectivity can be achieved. The use of very sterically hindered N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions has been shown to reverse this preference, favoring reaction at the C4 position with high selectivity. nih.gov

2,6-Dichloropyridine (B45657) Derivatives : In 2,6-dichloropyridine systems, both chlorine atoms are in activated positions (ortho to the ring nitrogen). In a molecule like 2,6-dichloro-3-nitropyridine, a nucleophilic attack is favored at the C2 position over the C6 position. stackexchange.com This is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group at C3, which makes the C2 position more electron-deficient and thus more prone to attack, despite potential steric hindrance. This indicates that the observed regioselectivity can be a result of kinetic control over thermodynamic control. stackexchange.com

4,6-Dichloropyridine Derivatives : In the title compound's scaffold, the 2-amino group acts as an electron-donating group, which can influence the relative reactivity of the C4 and C6 chloro substituents. Generally, nucleophilic substitution is activated at the 4- and 6-positions. The specific outcome of a reaction with a nucleophile would depend on a balance between the electronic activation provided by the ring nitrogen and the electronic effects of the dimethylamino group, as well as steric factors.

The table below summarizes the typical regioselectivity observed in nucleophilic substitutions on different dichloropyridine scaffolds.

| Scaffold | Typical Reactive Site for SNAr | Controlling Factors | Reference |

|---|---|---|---|

| 2,4-Dichloropyridine | C2 > C4 | Proximity to ring nitrogen; can be ligand-controlled in Pd-catalysis. | nih.gov |

| 2,6-Dichloropyridine (with C3-NO₂) | C2 > C6 | Kinetic control; strong inductive effect from adjacent NO₂ group. | stackexchange.com |

| 4,6-Dichloropyridine (with C2-NH₂) | C4 and C6 are both activated | Balance of electronic effects from ring nitrogen and amino group. | quimicaorganica.org |

Elucidation of Structure-Reactivity Relationships in Related Pyridine Systems

The relationship between the structure of substituted pyridines and their chemical reactivity is governed by a combination of electronic and steric effects. The introduction of substituents alters the electron distribution within the aromatic ring, which in turn affects the molecule's basicity and its susceptibility to electrophilic or nucleophilic attack.

Electronic Effects: The electronic influence of substituents on a pyridine ring can be quantified and predicted. Electron-donating groups (EDGs), such as amino or alkoxy groups, increase the electron density on the ring, particularly at the ortho and para positions. This enhances the ring's reactivity towards electrophiles but deactivates it towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), like chloro or nitro groups, decrease the ring's electron density, making it more susceptible to nucleophilic substitution, especially at positions 2, 4, and 6. nih.govnih.gov

In studies of NNN pincer-type ligands with various substituents at the 4-position of the pyridine ring, it was found that EDGs increase the electron density around a coordinated Cu(II) metal center. nih.gov DFT studies and cyclic voltammetry confirmed that the electronic properties of the metal center could be systematically tuned by changing the pyridine substituent. nih.govnih.gov For example, the iron(III/II) redox couple in a series of pyridinophane complexes shifted to more positive potentials as the electron-withdrawing character of the pyridine substituent increased. nih.gov

Structure-Reactivity in Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is predominant for substitution reactions on electron-deficient rings like dichloropyridines. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex). researchgate.netwikipedia.org The stability of this intermediate is key to the reaction rate. Substituents that can stabilize this negative charge, particularly at the ortho and para positions relative to the point of attack, will accelerate the reaction.

Q & A

Basic Research Question

- NMR Analysis :

- ¹H NMR : Expect signals at δ 2.85–3.10 ppm (N(CH₃)₂) and aromatic protons at δ 6.90–7.30 ppm. Splitting patterns confirm substituent positions .

- ¹³C NMR : Peaks near δ 40 ppm (N(CH₃)₂) and δ 150–160 ppm (pyridine carbons) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–Cl ~1.73 Å) and dihedral angles between substituents. Intermolecular hydrogen bonds (N–H⋯O/N) stabilize crystal packing .

What strategies mitigate competing side reactions during functionalization of this compound?

Advanced Research Question

- Selective Chlorine Displacement : Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to replace chlorine atoms while preserving the dimethylamino group. Additives like XPhos enhance selectivity .

- Protection of Amino Group : Temporary protection with Boc anhydride prevents undesired alkylation/oxidation during reactions .

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict hydrolysis of C–Cl bonds at pH < 3 or > 10, forming 4,6-dihydroxy derivatives.

- Density Functional Theory (DFT) : Calculates activation energy (~25 kcal/mol) for dechlorination, aligning with experimental TGA data (decomposition onset: 180°C) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential release of HCl vapors during hydrolysis.

- Storage : In amber vials under nitrogen at –20°C to prevent photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.